1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,6-dihydropyridazine core with a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl substituent linked via an ethyl carboxamide bridge.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)13(21)15-5-6-19-8-16-9-4-7-23-12(9)14(19)22/h2-4,7-8H,5-6H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKSWBQPOFUQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step process that typically involves the reaction of suitable precursors to form the pyridazine ring, followed by the introduction of the thienopyrimidine moiety. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary based on the specific synthesis pathway chosen.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is crucial to maximize yield and purity. This often involves using continuous flow reactors, advanced purification techniques, and thorough quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to modifications in its functional groups.
Reduction: : Reducing agents like sodium borohydride can be employed to reduce specific parts of the molecule, altering its properties.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, introducing different substituents into its structure.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Various nucleophiles or electrophiles depending on the desired product
Major Products Formed
The products depend on the specific reactions undertaken but may include derivatives with altered functional groups or ring structures, which can have different physical and chemical properties.
Scientific Research Applications
1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide finds applications across multiple scientific disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, possibly impacting cellular functions.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Used in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level, such as binding to specific targets like enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular processes and biological responses.
Comparison with Similar Compounds
Structural Features and Key Modifications
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with similar heterocycles:
Key Observations :
- The thienopyrimidine moiety in the target compound shares homology with benzothieno[3,2-d]pyrimidin-4-ones, where sulfonamide thio-substituents correlate with anti-inflammatory efficacy .
- Carboxamide linkages (as in the target compound and pyrimidinediones ) enhance solubility and receptor binding.
- The dihydropyridazine core is rare in literature; its closest analog () lacks the thienopyrimidine annulation, suggesting divergent bioactivity .
Inferences for the Target Compound :
- The thienopyrimidine group may confer anti-inflammatory activity via COX-2 inhibition, akin to ’s derivatives .
- The carboxamide linker could enhance cellular permeability compared to ester-based analogs (e.g., ’s ethyl esters) .
Biological Activity
The compound 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound shows promising results against several bacterial strains, particularly mycobacteria. Its structural components enhance its interaction with bacterial enzymes, leading to inhibition of growth.
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cells, potentially through apoptosis induction pathways.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have been documented for their anti-mycobacterial activity . For instance, compounds structurally related to the target molecule have demonstrated inhibition rates ranging from 40% to 68% against Mycobacterium tuberculosis and Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 40 |
| Compound B | Mycobacterium smegmatis | 68 |
| Compound C | Mycobacterium bovis BCG | 30 |
Antitumor Activity
In vitro studies have indicated that compounds with similar structures induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial in the programmed cell death process.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core interacts with key enzymes involved in cellular processes.
- DNA Interaction : Potential intercalation into DNA structures may disrupt replication and transcription processes.
- Signal Transduction Modulation : The compound may influence various signaling pathways related to inflammation and cell survival.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including condensation of substituted pyridazine and thienopyrimidine precursors. Key steps include:
- Amide coupling : Use of peptide coupling reagents like HATU or HBTU in polar aprotic solvents (e.g., DMF) with bases such as DIPEA to activate carboxyl groups .
- Ring closure : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol at 80°C) to form the thieno[3,2-d]pyrimidin-4(3H)-one moiety .
- Critical factors : Solvent polarity, temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yields, which range from 40–65% .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- X-ray crystallography : SHELXL software refines crystal structures to confirm bond lengths/angles (e.g., C=O at 1.21 Å, C-N at 1.34 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR detect characteristic peaks (e.g., dihydropyridazine protons at δ 6.2–6.8 ppm, thienopyrimidine carbonyl at δ 165–170 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 367.365) validate the molecular formula .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM, with IC₅₀ values compared to reference drugs .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Assess bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Low solubility (<10 μg/mL) may explain discrepancies .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites. For example, oxidative demethylation of the 1-methyl group reduces activity .
- Dose optimization : Adjust dosing regimens (e.g., split doses) to maintain plasma concentrations above IC₅₀ thresholds .
Q. What strategies improve selectivity for target enzymes (e.g., kinases) over off-target proteins?
- Molecular docking : AutoDock Vina simulations using PDB structures (e.g., TrmD for antimicrobial activity) to optimize substituent interactions (e.g., fluorophenyl vs. methoxy groups) .
- SAR studies : Modify the ethyl linker length or introduce bulky substituents (e.g., cyclohexyl) to reduce off-target binding .
Q. How can synthetic yields be enhanced without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency. For example, Pd-mediated coupling increases yields by 20% .
- Purification protocols : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate >95% pure fractions .
Methodological Notes
- Crystallographic refinement : SHELXL’s twin refinement is critical for resolving disorder in the thienopyrimidine ring .
- Bioassay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO at ≤0.1%) to validate results .
- Data reproducibility : Triplicate experiments with ANOVA analysis (p<0.05) are mandatory for biological and chemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
